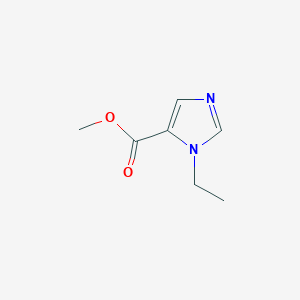![molecular formula C12H15ClN2 B3151638 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride CAS No. 717843-05-5](/img/structure/B3151638.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride
Vue d'ensemble
Description
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride is a chemical compound with the molecular formula C12H14N2.HCl . It is a solid substance at room temperature . This compound has been used in research for its potential anti-tumor activity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 . This indicates the presence of a pyrido-indole ring system with a methyl group attached. For a more detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code would be helpful.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 204.27 . More specific physical and chemical properties would likely be found in specialized chemical literature or databases.Applications De Recherche Scientifique
Calcium-Antagonist Activity
Hydrogenated Pyrido[4,3-b]Indole derivatives, including compounds similar to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole, have been studied for their broad spectrum of pharmacological activities. Notably, they have shown calcium-antagonist behavior and neuroprotector properties, which may have implications for medicinal applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Antitumor Activity
Certain derivatives in the pyrido[4,3-b]indole family have demonstrated promising antitumor properties. In particular, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]indoles have been tested and found effective against leukemic and solid tumor cells, marking them as potential antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Synthesis and Physiological Activity
The synthesis methods and pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been explored. These compounds exhibit a broad range of pharmacological activities, indicating their potential in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Antioxidant Properties
6-Methoxytetrahydro-β-carbolines, a group that includes derivatives of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole, have been studied for their antioxidant properties. These compounds were synthesized through the Maillard reaction and demonstrated moderate antioxidant capabilities, offering potential as food-derived antioxidants (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Receptor Activity
Research on the receptor activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole, indicates their potential as antagonists of various adrenergic and serotonin receptors. These findings have implications for the development of new pharmaceutical agents targeting these receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
Orientations Futures
The future research directions for this compound could involve further exploration of its anti-tumor activity . This could include more detailed studies on its mechanism of action, potential targets in the cell, and efficacy in different cancer models. Additionally, modifications to its chemical structure could be explored to enhance its activity or alter its properties.
Propriétés
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNFXZCHVCFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

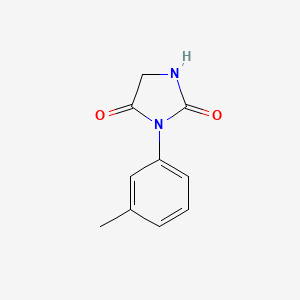
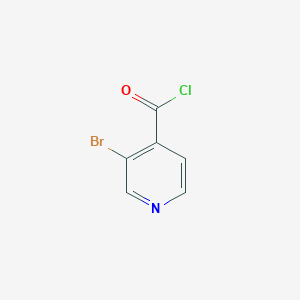
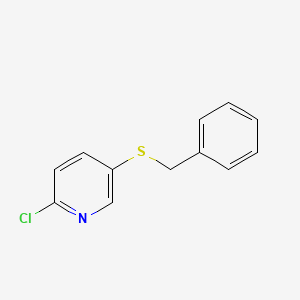
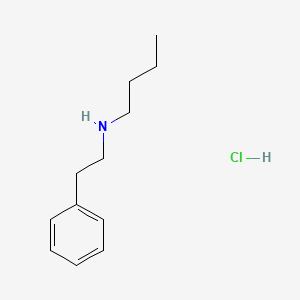
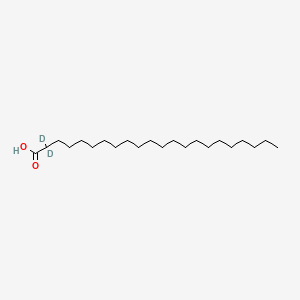
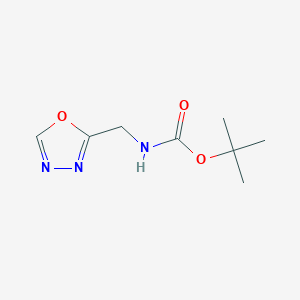
![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)

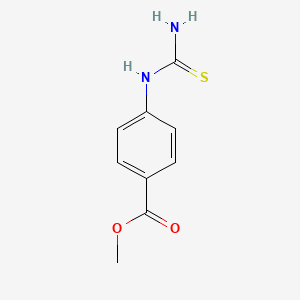
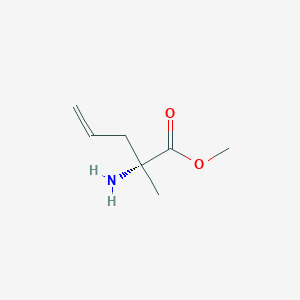
acetic acid](/img/structure/B3151655.png)
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)

